N-[(4-chlorophenyl)methyl]oxan-4-amine N-[(4-chlorophenyl)methyl]oxan-4-amine
Brand Name: Vulcanchem
CAS No.: 1157009-59-0
VCID: VC8052360
InChI: InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
SMILES: C1COCCC1NCC2=CC=C(C=C2)Cl
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

N-[(4-chlorophenyl)methyl]oxan-4-amine

CAS No.: 1157009-59-0

Cat. No.: VC8052360

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]oxan-4-amine - 1157009-59-0

Specification

CAS No. 1157009-59-0
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]oxan-4-amine
Standard InChI InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
Standard InChI Key KADTXPUMQXFPJI-UHFFFAOYSA-N
SMILES C1COCCC1NCC2=CC=C(C=C2)Cl
Canonical SMILES C1COCCC1NCC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

N-[(4-Chlorophenyl)methyl]oxan-4-amine (molecular formula: C₁₂H₁₆ClNO, molecular weight: 225.72 g/mol) features a six-membered oxane ring with an amine group at the 4-position, to which a 4-chlorobenzyl substituent is attached. The chlorine atom at the para position of the phenyl ring introduces electronic effects that influence the compound’s reactivity and intermolecular interactions .

Table 1: Comparative structural analysis of N-[(4-chlorophenyl)methyl]oxan-4-amine and related compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-[(4-Chlorophenyl)methyl]oxan-4-amineC₁₂H₁₆ClNO225.724-chlorobenzyl-substituted oxan-4-amine
4-(4-Chlorophenyl)oxan-4-amine C₁₁H₁₄ClNO211.694-chlorophenyl directly attached to oxane
N-[(2-Bromo-4-methylphenyl)methyl]oxan-4-amineC₁₃H₁₈BrNO284.19Bromine and methyl substituents on phenyl

The compound’s canonical SMILES (C1C(OCCC1)NCC2=CC=C(C=C2)Cl) and InChIKey (hypothetical: XYZABC-DEFGHIJKL-N) reflect its stereochemical and connectivity features. The 4-chlorobenzyl group enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems.

Synthesis and Chemical Reactivity

While no explicit synthetic route for N-[(4-chlorophenyl)methyl]oxan-4-amine is documented, analogous compounds suggest feasible pathways:

Reductive Amination

A two-step strategy could involve:

  • Condensation: Reacting oxan-4-one with 4-chlorobenzylamine to form an imine intermediate.

  • Reduction: Using sodium borohydride or catalytic hydrogenation to yield the target amine .

Nucleophilic Substitution

Oxan-4-amine could undergo alkylation with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃), though competing side reactions may require careful optimization .

Table 2: Predicted physicochemical properties

PropertyValue
LogP (lipophilicity)~2.8 (estimated)
Solubility in WaterLow (<1 mg/mL)
Melting Point120–125°C (estimated)

Comparative Analysis with Structural Analogs

The compound’s 4-chlorobenzyl group distinguishes it from 4-(4-chlorophenyl)oxan-4-amine , which lacks the methylene spacer. This structural variation impacts:

  • Conformational flexibility: The benzyl group allows greater rotational freedom.

  • Electronic effects: The chlorine’s inductive effect modulates amine basicity (predicted pKa ~8.5) .

Future Research Directions

  • Synthetic Optimization: Developing scalable routes with high enantiomeric purity.

  • Biological Screening: Evaluating toxicity, pharmacokinetics, and target engagement.

  • Structure-Activity Relationships: Modifying the oxane ring or substituents to enhance potency .

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